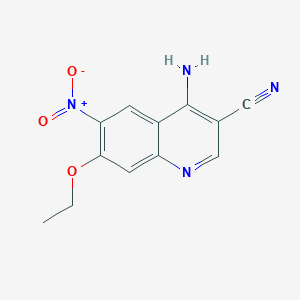![molecular formula C14H24BNO2 B11765225 (R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine CAS No. 684208-20-6](/img/structure/B11765225.png)
(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a complex organic compound that features a unique combination of a pyrrolidine ring and a boronate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is synthesized through the reaction of a suitable boronic acid with a diol under dehydrating conditions.
Cyclization: The boronate ester is then subjected to cyclization with a pyrrolidine derivative under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications in biotechnology and medicine.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism by which ®-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, facilitating its role in catalysis and synthesis.
類似化合物との比較
Similar Compounds
®-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine: Similar compounds may include other boronate esters and pyrrolidine derivatives.
特性
| 684208-20-6 | |
分子式 |
C14H24BNO2 |
分子量 |
249.16 g/mol |
IUPAC名 |
(2R)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine |
InChI |
InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3/t9-,10-,11+,12-,14-/m0/s1 |
InChIキー |
QWXSWNPNLGZAGQ-HNRZYHPDSA-N |
異性体SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H]4CCCN4 |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B11765142.png)


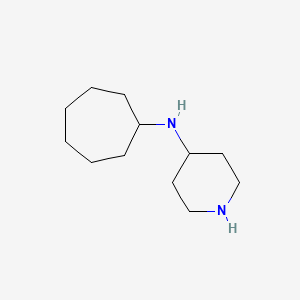
![2H-Pyrrolo[3,4-D]thiazole](/img/structure/B11765156.png)
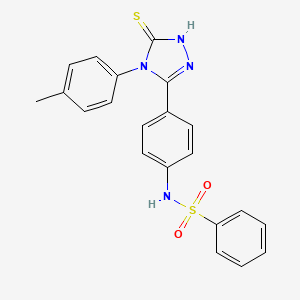
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)



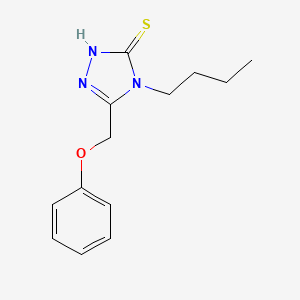
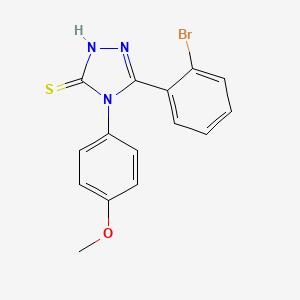
![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
